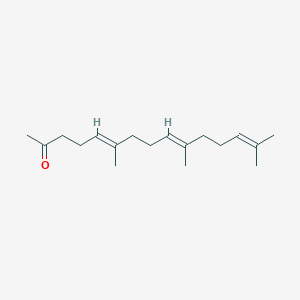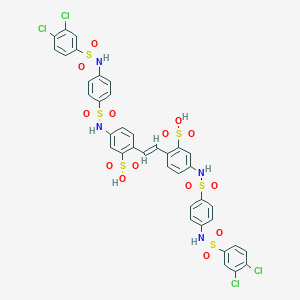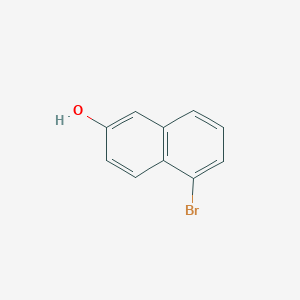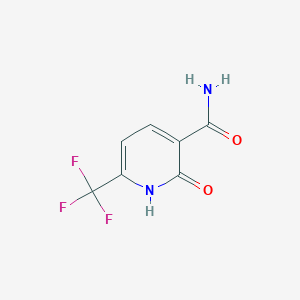
Napyradiomycin B4
Descripción general
Descripción
Napyradiomycin B4 is a member of the napyradiomycin family of bacterial meroterpenoids . These compounds are produced using three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate), and catalysis via five enzymes . Napyradiomycin B4 contains total 68 bond(s); 37 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 tertiary .
Synthesis Analysis
The biosynthetic route to the napyradiomycin family has been fully described . The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates and catalysis via five enzymes: two aromatic prenyltransferases (NapT8 and T9); and three vanadium dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4) . This remarkably streamlined biosynthesis highlights the utility of VHPO enzymology in complex natural product generation .Molecular Structure Analysis
The structures of the new napyradiomycins were characterized by HRMS and 1D- and 2D-NMR spectroscopies and their relative configurations were established through a combination of molecular modelling with nOe and coupling constants NMR analysis . The absolute configuration of each compound is also proposed based on biosynthetic arguments and the comparison of specific rotation data with those of related compounds .Chemical Reactions Analysis
The biosynthetic route to the napyradiomycin family involves a unique chloronium-induced terpenoid cyclization to establish two stereocenters and a new carbon-carbon bond, and dual-acting NapH1 catalyzes chlorination and etherification reactions at two distinct stages of the pathway .Physical And Chemical Properties Analysis
Napyradiomycin B4 contains total 68 bond(s); 37 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 tertiary .Aplicaciones Científicas De Investigación
Antifouling Properties : Napyradiomycin derivatives have been found to inhibit 80% of marine biofilm-forming bacteria and the larvae of Mytilus galloprovincialis, showcasing potential for antifouling applications in marine environments (Pereira et al., 2020).
Biofilm Inhibition : A metabolite of Napyradiomycin, SF2415B3, produced by MAR4 Streptomyces strains, has been shown to inhibit the formation of biofilms by Staphylococcus aureus (Bauermeister et al., 2019).
Biosynthetic Cyclization : Napyradiomycin B4 is identified as a novel meroterpenoid natural product produced by Streptomyces aculeolatus and Streptomyces sp. CNQ-525, playing a role in the biosynthetic cyclization of terpenoids (Winter et al., 2007).
Antiviral and Antibacterial Activities : Napyradiomycin A4, closely related to B4, shows potential as an antiviral agent against pseudorabies virus and has antibacterial activities against pathogens like Streptococcus suis and Erysipelothrix rhusiopathiae (Zhang et al., 2023).
Antibacterial and Antitumor Properties : Napyradiomycins demonstrate growth inhibition of Gram-positive bacteria, including drug-resistant strains, and contain anticancer properties. They are known for their unique structures incorporating naphthopyran chromophores and halogens (Shiomi et al., 1986).
Cytotoxicity and Apoptosis Induction : Certain Napyradiomycin derivatives induce apoptosis in colon adenocarcinoma cell lines, suggesting potential as specific biochemical targets for cancer treatment (Farnaes et al., 2014).
Antioxidant and Anti-inflammatory Activities : Napyradiomycin, specifically 16Z-19-hydroxynapyradiomycin A1, has been identified as possessing antioxidant and anti-inflammatory properties, making it a promising therapeutic compound for diseases associated with oxidative stress and inflammation (Choi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMWIAJQXLZLL-VTQDYBALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912051 | |
| Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Napyradiomycin B4 | |
CAS RN |
111216-63-8 | |
| Record name | Napyradiomycin B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
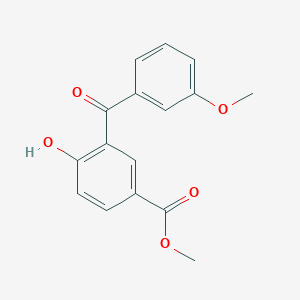

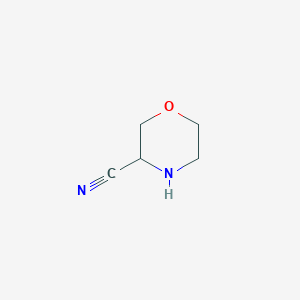

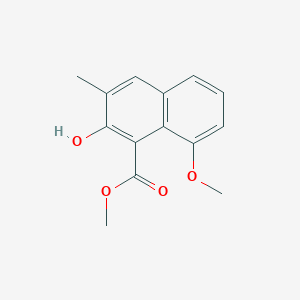
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)


